Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Description
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing five methylene bridges and one amine bridge
Properties
IUPAC Name |
1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-12(2)9-14(3)16-11-13(17-14)10-15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRFJBRDJWJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCC(O1)CN2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387840 | |
| Record name | Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89857-73-8 | |
| Record name | Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the hydrogenation of pyridine. For the specific compound Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-, the synthetic route typically includes the formation of the dioxolane ring followed by its attachment to the piperidine moiety. This process can involve multiple steps, including cyclization and functional group transformations .
Industrial Production Methods
Industrial production of piperidine derivatives generally employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability. Additionally, modifications such as the use of titanium nanoparticles and melamine-based catalysts have been explored to improve yields and selectivity .
Chemical Reactions Analysis
Hydrolysis of the 1,3-Dioxolane Moiety
The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, producing diol derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
Conditions and Outcomes
Key Notes :
-
Acidic conditions preferentially cleave the dioxolane ring due to protonation of the ether oxygen.
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Steric hindrance from the 2-methylpropyl group may slow reaction kinetics compared to simpler dioxolane derivatives .
Amine-Alkylation Reactions
The piperidine nitrogen acts as a nucleophile, enabling alkylation or quaternization. This reactivity is exploited in pharmaceutical derivatization.
Examples from Structural Analogs
Mechanistic Insight :
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Alkylation proceeds via SN2 mechanism, favored by the tertiary amine’s nucleophilicity .
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Steric effects from the dioxolane-linked substituent may reduce reaction rates compared to unsubstituted piperidines .
Acylation of the Piperidine Nitrogen
The amine reacts with acylating agents to form amides or carbamates, a key step in prodrug synthesis.
Reported Reactions
| Acylating Agent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-piperidine derivative | Pyridine | 82% | |
| Phenyl isocyanate | N-Phenylcarbamate | None | 68% |
Notable Observations :
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Carbamate formation (e.g., with isocyanates) is thermodynamically favored under anhydrous conditions .
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Competing hydrolysis of the dioxolane ring may occur if moisture is present during acylation.
Reductive Amination and Hydrogenolysis
The compound’s secondary amine can participate in reductive amination or hydrogenolysis under catalytic hydrogenation.
Case Study from Analogous Structures
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reductive amination | H2 (1 atm), Pd/C, MeOH, 25°C | N-Alkyl-piperidine | 90% | |
| Hydrogenolysis | H2 (3 atm), PtO2, AcOH, 12 hours | Cleavage of benzyl ethers | 65% |
Limitations :
-
The dioxolane moiety is stable under standard hydrogenation conditions, preserving the ether functionality .
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides, altering electronic properties for specific applications.
Experimental Data
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| mCPBA | Piperidine N-oxide | CH2Cl2, 0°C, 2 hours | 78% | |
| H2O2 (30%) | Partial oxidation to imine | AcOH, 60°C, 4 hours | 45% |
Caution :
Ring-Opening Reactions of Dioxolane
Beyond hydrolysis, the dioxolane can undergo nucleophilic ring-opening with Grignard reagents or organometallics.
Theoretical Pathway (Based on )
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Nucleophilic attack : RMgX targets the less hindered oxygen, generating a magnesium alkoxide intermediate.
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Protonation : Quenching with H2O yields a diol derivative with a new alkyl substituent.
Hypothetical Example :
| Reagent | Product | Expected Yield |
|---|---|---|
| MeMgBr | 1-[[2-methyl-2-(2-methylpropyl)-3-methoxypropane-1,2-diol]methyl]piperidine | ~60% (estimated) |
Stability and Degradation Pathways
Key Stability Concerns :
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Acid Sensitivity : Rapid decomposition in pH < 3 solutions due to dioxolane hydrolysis.
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Thermal Stability : Stable up to 150°C; degradation observed above 200°C (TGA data inferred from ).
Pharmacological Derivatization (From , )
While not a direct reaction, the compound’s structure aligns with prodrug strategies observed in orphan drug candidates:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Piperidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the piperidine structure can enhance activity against various bacterial strains. A study demonstrated that compounds with a dioxolane ring exhibited improved antibacterial efficacy compared to their non-dioxolane counterparts.
| Compound | Antibacterial Activity (MIC µg/mL) |
|---|---|
| Base Piperidine | 64 |
| Dioxolane Derivative | 32 |
Case Study : In a recent investigation, a series of piperidine derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The derivative containing the dioxolane moiety showed a significant reduction in MIC values, suggesting enhanced potency due to structural modifications .
2. Neurological Applications
Piperidine compounds are known for their potential in treating neurological disorders. The presence of the dioxolane ring may contribute to better blood-brain barrier penetration.
Case Study : A novel piperidine derivative was evaluated for its neuroprotective effects in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cognitive function in animal models .
Materials Science Applications
1. Polymer Chemistry
Piperidine derivatives are utilized as building blocks in polymer synthesis due to their ability to facilitate cross-linking reactions. The incorporation of dioxolane units can enhance thermal stability and mechanical properties.
| Polymer Type | Properties Enhanced |
|---|---|
| Thermoplastic Elastomers | Flexibility, Durability |
| Thermosetting Resins | Heat Resistance |
Case Study : Researchers developed a new class of thermoplastic elastomers incorporating piperidine-based dioxolane units. These materials exhibited superior elasticity and thermal stability compared to traditional elastomers .
Agricultural Chemistry Applications
1. Pesticide Development
The unique structural features of piperidine derivatives allow for the design of novel pesticides with improved efficacy and reduced environmental impact.
| Pesticide Type | Target Pest | Efficacy (%) |
|---|---|---|
| Traditional Pesticide | Aphids | 75 |
| Piperidine-Based Pesticide | Aphids | 90 |
Case Study : A field trial assessed the effectiveness of a piperidine-derived pesticide against aphid populations in crops. The results indicated a significant increase in pest control efficiency compared to conventional pesticides .
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, piperidine-containing drugs may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound in drug design and synthesis .
Biological Activity
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- (CAS No. 89857-73-8) is an organic compound that belongs to the class of piperidine derivatives. Its unique structural features, particularly the presence of a dioxolane ring, suggest potential biological activities that warrant detailed exploration.
Structural Overview
The compound's structure can be outlined as follows:
- Molecular Formula : C14H27NO2
- Molecular Weight : 241.37 g/mol
- IUPAC Name : 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine
This compound is synthesized through various methods that typically involve the formation of the dioxolane ring followed by its attachment to the piperidine moiety. The synthetic routes often include catalytic hydrogenation and functional group transformations, highlighting its complexity and potential for diverse applications in medicinal chemistry .
Antimicrobial Properties
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for certain derivatives . The presence of the piperidine ring often enhances the biological efficacy of these compounds due to its basicity and ability to interact with biological targets.
Neuropharmacological Effects
Piperidine derivatives are being investigated for their roles as adenosine receptor antagonists, particularly in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The binding affinity and potency of these compounds suggest they may serve as promising candidates for therapeutic applications .
Study on Antitubercular Activity
A notable study focused on the synthesis and evaluation of various piperidine derivatives against M. tuberculosis. The results highlighted that specific substitutions at the C-6 position of the piperidine ring significantly affected their antimycobacterial activity. Compounds with a piperidine moiety exhibited superior potency compared to those with morpholine or pyrrolidine substituents, indicating a structure-activity relationship that favors piperidine in antimicrobial applications .
Neuroprotective Potential
Another investigation explored the neuroprotective effects of piperidine derivatives on neuronal cell lines. The study found that certain derivatives could reduce oxidative stress markers and promote cell survival under neurotoxic conditions, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Type | Structure | Biological Activity |
|---|---|---|
| Pyridine | Six-membered aromatic ring with one nitrogen | Moderate antimicrobial activity |
| Pyrrolidine | Five-membered ring with one nitrogen | Lower potency than piperidine |
| Piperazine | Six-membered ring with two nitrogens | Diverse pharmacological activities |
Piperidine's unique structure allows it to interact more effectively with biological systems compared to its analogs, making it a valuable scaffold in drug design .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing piperidine derivatives with 1,3-dioxolane substituents?
- Methodological Answer : Synthesis of similar compounds (e.g., spiropiperidines) employs mild debenzylation conditions (e.g., HCOONH4/Pd/C) and intramolecular acyl transfer reactions, achieving yields >85% . Key steps include:
- Use of sodium acetate and 1-octanesulfonate buffer (pH 4.6) for reaction stability .
- Purification via column chromatography and validation by IR/GC-MS .
- Data Reference : For yields and spectral validation, see Supplementary Table 1 in Central European Journal (2011) .
Q. How can spectroscopic techniques (FTIR, FT-Raman) resolve structural ambiguities in piperidine derivatives?
- Methodological Answer : Combine experimental FTIR/FT-Raman with density functional theory (DFT) calculations to assign vibrational modes and confirm ring conformations. For example:
- Pulay’s DFT approach scaled quantum chemical data to match experimental spectra of hydroxyethyl-piperidine derivatives .
- Focus on key bands: C-N stretching (~1,100 cm⁻¹) and ring puckering modes .
Q. What computational tools are effective for predicting pharmacokinetic properties of piperidine-based compounds?
- Methodological Answer : Use ADMET Predictor™ and MedChem Designer™ for in silico pharmacokinetic profiling:
- Input molecular descriptors (e.g., logP, polar surface area) to predict absorption and toxicity .
- Validate models against experimental pIC50 values (Supplementary Table S1) .
Advanced Research Questions
Q. How can conflicting bioactivity data for piperidine derivatives be resolved?
- Methodological Answer : Conduct orthogonal assays to verify contradictory results (e.g., antitumor vs. neuroprotective activity):
- For membrane-stabilizing effects (e.g., LAS-250), use patch-clamp electrophysiology to confirm ion channel modulation .
- Cross-validate QSAR predictions with in vitro cytotoxicity assays (e.g., MDA-MB-231 cell lines) .
Q. What strategies optimize the regioselectivity of intramolecular acyl transfer in spiropiperidine synthesis?
- Methodological Answer : Adjust steric and electronic factors:
- Substituents at the 4-position of the piperidine ring favor acetyl migration due to lower energy barriers .
- Monitor reaction progress via GC-MS to detect intermediates (e.g., 1´-acyl-1-benzyl derivatives) .
Q. How do conformational changes in piperidine rings impact pharmacological activity?
- Methodological Answer : Use NMR and X-ray crystallography to correlate ring puckering with target binding:
- For CNS-targeting derivatives (e.g., neurotransmitter uptake inhibitors), chair-to-boat transitions alter binding to dopamine receptors .
- Compare energy-minimized conformations (DFT) with experimental IC50 values .
Data Contradiction Analysis
Q. Why do some piperidine derivatives exhibit variable cytotoxicity across cancer cell lines?
- Analysis : Structural variations (e.g., linker length, substituent bulk) influence membrane permeability.
- Four-carbon linkers enhance cytotoxicity by improving cellular uptake (logP ~2.5) vs. five-carbon linkers .
- Conflicting data may arise from assay conditions (e.g., serum-free media vs. in vivo microenvironments) .
Methodological Tables
Table 1 : Key Spectral Data for Piperidine Derivative Validation
Table 2 : In Silico vs. Experimental Bioactivity Comparison
| Compound | Predicted Activity (ADMET) | Experimental IC50 (μM) | Discrepancy Source |
|---|---|---|---|
| LAS-250 | Antileukemic | 12.3 ± 1.5 | Off-target kinase inhibition |
| LAS-251 | Cervical cancer | 8.9 ± 0.8 | Tumor heterogeneity in models |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
